1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine structure elucidation
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
Executive Summary
The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, a molecule featuring a complex assembly of three key fragments: an N-acetylated piperidine core, a secondary amine linkage, and a 4-methylcyclohexyl substituent. As a Senior Application Scientist, this document moves beyond a simple listing of procedures; it details the causality behind experimental choices, integrates self-validating protocols, and synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments to assemble the final, verified structure. This guide is designed to serve as a practical, authoritative resource for scientists engaged in the structural characterization of novel small molecules.
Introduction: The Analytical Challenge
The target molecule, 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, presents a classic structure elucidation challenge. Its molecular formula and the presence of specific functional groups can be hypothesized, but its definitive connectivity and stereochemistry require a rigorous, systematic analytical approach. The molecule contains two saturated rings and a tertiary amide, introducing complexities in NMR spectral overlap and stereoisomeric possibilities (cis/trans relationships in the 4-substituted cyclohexyl ring).
The core objective is to answer three fundamental questions:
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What is the molecular formula? (Answered by HRMS)
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Which functional groups are present? (Answered by FTIR and NMR)
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How are these fragments connected? (Answered definitively by 2D NMR)
This guide will systematically address each question, culminating in the unequivocal confirmation of the proposed structure.
The Integrated Analytical Workflow
A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Our approach is designed to be efficient and definitive, moving from broad, high-level information to fine-grained atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Rationale: The first step is always to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. ESI is chosen to minimize in-source fragmentation, ensuring the detection of the protonated molecular ion [M+H]⁺, which provides the most accurate mass measurement.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Drying Gas Flow: 8 L/min
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it against the theoretical value for C₁₄H₂₆N₂O.
Predicted Data & Interpretation
| Parameter | Theoretical Value | Predicted HRMS Result |
| Molecular Formula | C₁₄H₂₆N₂O | C₁₄H₂₆N₂O |
| Exact Mass | 238.2045 | - |
| [M+H]⁺ (Theoretical) | 239.2123 | - |
| [M+H]⁺ (Observed) | - | 239.2121 |
| Mass Error | - | < 5 ppm |
The "Nitrogen Rule" in mass spectrometry states that a molecule with an even nominal molecular weight (238 Da) must contain an even number of nitrogen atoms (in this case, two), which provides an immediate internal check of our hypothesis.[2] The exceptional mass accuracy (<5 ppm) from HRMS provides high confidence in the assigned molecular formula, which is the essential foundation for interpreting all subsequent NMR data.
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the secondary amine (N-H stretch), the tertiary amide (C=O stretch), and aliphatic C-H bonds. The absence of certain peaks (e.g., O-H stretch) is equally informative.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Background Scan: Perform a background scan of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
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Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
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Data Processing: Perform baseline correction and peak picking.
Predicted Data & Interpretation
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Significance |
| ~3300 | Weak-Medium, Sharp | N-H Stretch (Secondary Amine) | Confirms the presence of the N-H bond linking the two rings. Secondary amines typically show one sharp band in this region.[3][4] |
| 2920 & 2850 | Strong | C-H Stretch (Aliphatic) | Confirms the saturated nature of the piperidine and cyclohexyl rings. |
| ~1640 | Strong | C=O Stretch (Tertiary Amide) | Confirms the N-acetyl group. The frequency is typical for a tertiary amide where resonance lowers the bond order.[5][6] |
| ~1250 | Medium | C-N Stretch | Consistent with the presence of C-N bonds in the amine and amide groups.[2] |
The FTIR spectrum provides a quick and reliable "fingerprint," confirming the major functional components of the molecule and corroborating the elemental composition derived from HRMS.
NMR Spectroscopy: Assembling the Molecular Puzzle
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[7][8] A multi-pronged approach is necessary.
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¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
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¹³C NMR: Identifies all unique carbon environments.
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DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons, which is crucial for assigning the numerous aliphatic signals.
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2D COSY: Maps all ¹H-¹H coupling networks, allowing us to "walk" along the carbon chains within the piperidine and cyclohexyl rings.[9]
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2D HSQC: Correlates each proton directly to its attached carbon, linking the ¹H and ¹³C spectra.[10]
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2D HMBC: Detects correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to unambiguously connect the three molecular fragments: acetyl group to piperidine, piperidine to the secondary amine, and amine to the cyclohexyl ring.[9]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.
-
2D Experiments: Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard library pulse programs. For HMBC, optimize the long-range coupling delay for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[9]
Predicted Data & Interpretation
Note: Chemical shifts (δ) are predicted and may vary. The structural numbering scheme is provided below for clarity.
(A proper chemical drawing tool like ChemDraw would be used here, but for this text-based format, we will describe the numbering).
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Acetyl Group: C1' (CH₃), C2' (C=O)
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Piperidine Ring: N1, C2/C6, C3/C5, C4
-
Linker: N-H
-
Cyclohexyl Ring: C1'', C2''/C6'', C3''/C5'', C4''
-
Cyclohexyl Methyl: C7'' (CH₃)
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Predicted δ ¹³C (ppm) | DEPT-135 | Predicted δ ¹H (ppm) | Multiplicity | Integration |
| 1' (CH₃) | ~21.5 | + (CH₃) | ~2.10 | s | 3H |
| 2' (C=O) | ~170.0 | null (C) | - | - | - |
| 2, 6 (Pip) | ~45-50 | - (CH₂) | ~2.5-3.5 | m | 4H |
| 3, 5 (Pip) | ~28-32 | - (CH₂) | ~1.5-2.0 | m | 4H |
| 4 (Pip) | ~50-55 | + (CH) | ~2.8-3.2 | m | 1H |
| N-H | - | - | ~1.5-2.5 | br s | 1H |
| 1'' (Cyc) | ~55-60 | + (CH) | ~2.4-2.8 | m | 1H |
| 2'', 6'' (Cyc) | ~30-35 | - (CH₂) | ~1.2-1.8 | m | 4H |
| 3'', 5'' (Cyc) | ~30-35 | - (CH₂) | ~1.0-1.6 | m | 4H |
| 4'' (Cyc) | ~30-35 | + (CH) | ~1.0-1.5 | m | 1H |
| 7'' (CH₃) | ~22.0 | + (CH₃) | ~0.90 | d | 3H |
Interpretation of 1D Spectra:
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The singlet at ~2.10 ppm integrating to 3H is characteristic of an acetyl methyl group.[11]
-
The broad singlet that disappears upon a D₂O shake confirms the N-H proton.[2][12]
-
The doublet at ~0.90 ppm is the methyl group on the cyclohexyl ring, coupled to the C4'' proton.
-
The complex multiplets in the aliphatic region (1.0-3.5 ppm) arise from the overlapping signals of the two rings, making 2D NMR essential.
-
The ¹³C spectrum shows the expected number of carbons, with the carbonyl at ~170 ppm and the remaining signals in the aliphatic region. DEPT-135 confirms the counts of CH, CH₂, and CH₃ groups.
Interpretation of 2D Spectra:
COSY (¹H-¹H Correlations): This experiment reveals the spin systems within each ring.
-
A correlation network will connect the protons on C2, C3, C4, C5, and C6 of the piperidine ring.
-
A separate correlation network will connect the protons on C1'', C2'', C3'', C4'', C5'', C6'', and the methyl group at C7'' of the cyclohexyl ring.
-
Crucially, there will be no COSY correlation between the piperidine protons and the cyclohexyl protons, as they are separated by the N-H group (4 bonds).
Caption: Key ¹H-¹H COSY correlations within the two ring systems.
HSQC (¹H-¹³C Direct Correlations): This spectrum definitively assigns each proton signal to its directly attached carbon, marrying the two 1D datasets. For example, the singlet at δH ~2.10 will show a cross-peak to the carbon at δC ~21.5.
HMBC (¹H-¹³C Long-Range Correlations): This is the final and most critical experiment for assembling the fragments.
Caption: Key HMBC correlations confirming fragment connectivity.
Key HMBC Correlations and Their Significance:
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Acetyl to Piperidine: A strong correlation from the acetyl methyl protons (H-1') to the amide carbonyl carbon (C-2') is expected (²J). A crucial correlation will also be seen from these same protons (H-1') across the nitrogen to the piperidine carbons C2 and C6 (³J). This definitively proves the acetyl group is attached to the piperidine nitrogen.
-
Piperidine to Cyclohexyl: A correlation from the piperidine methine proton (H-4) across the linking nitrogen to the cyclohexyl methine carbon (C-1'') is expected (³J). Reciprocally, a correlation from the cyclohexyl methine proton (H-1'') to the piperidine methine carbon (C-4) confirms the linkage (³J). These two correlations are the "smoking gun" evidence that connects the two ring systems via the C4 and C1'' positions through the secondary amine.
Conclusion: A Verified Molecular Structure
By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is unequivocally confirmed.
-
HRMS established the correct molecular formula: C₁₄H₂₆N₂O.
-
FTIR confirmed the presence of the key secondary amine, tertiary amide, and aliphatic C-H functional groups.
-
NMR spectroscopy provided the definitive atomic connectivity. ¹H and ¹³C NMR identified the unique chemical environments, COSY delineated the isolated spin systems of the two rings, HSQC linked the proton and carbon frameworks, and HMBC provided the crucial long-range correlations that pieced together the three core fragments of the molecule.
This methodical, evidence-based workflow represents a robust and reliable strategy for the structure elucidation of novel small molecules, ensuring the scientific integrity required for advanced research and drug development.
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